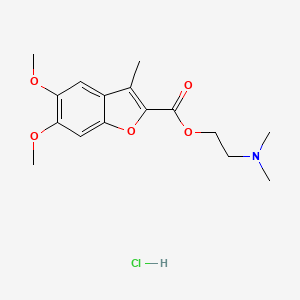![molecular formula C17H20OS B14658098 {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol CAS No. 50900-38-4](/img/structure/B14658098.png)
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols. This compound features a phenyl group substituted with a butylphenylsulfanyl group and a hydroxyl group. It is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-butylthiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiophenol on the benzaldehyde, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development.
Biology
In biological research, this compound can be used to study the effects of phenylmethanols on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activities.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the phenyl and butylphenylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanol: A simpler compound with a hydroxyl group attached to a phenyl ring.
4-Butylphenol: Contains a butyl group attached to a phenyl ring but lacks the sulfanyl and hydroxyl groups.
Thiophenol: Contains a sulfanyl group attached to a phenyl ring but lacks the butyl and hydroxyl groups.
Uniqueness
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is unique due to the presence of both a butylphenylsulfanyl group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50900-38-4 |
|---|---|
Molekularformel |
C17H20OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
[2-(4-butylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C17H20OS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12,18H,2-3,6,13H2,1H3 |
InChI-Schlüssel |
GBDAGLQRWMCWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


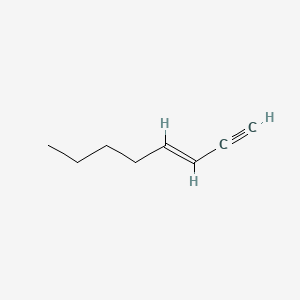

![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
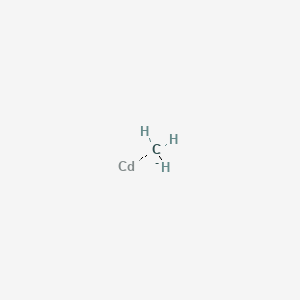
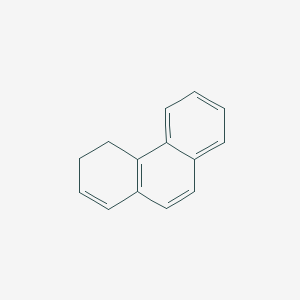
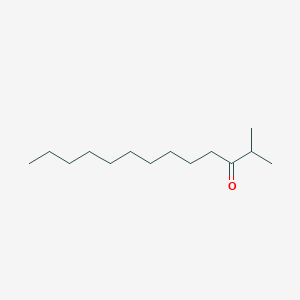
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)



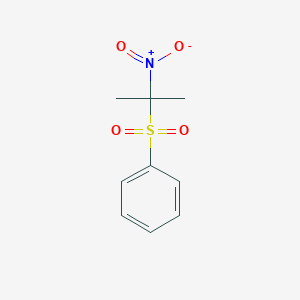
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
